molecular formula C10H12BrN3 B2557791 6-Bromo-2-ethyl-8-methylimidazo[1,2-a]pyridin-3-amine CAS No. 1549360-60-2

6-Bromo-2-ethyl-8-methylimidazo[1,2-a]pyridin-3-amine

Cat. No.: B2557791
CAS No.: 1549360-60-2
M. Wt: 254.131
InChI Key: IZBBVMQMPYRALL-UHFFFAOYSA-N
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Description

6-Bromo-2-ethyl-8-methylimidazo[1,2-a]pyridin-3-amine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family These compounds are known for their diverse biological activities and are widely used in pharmaceutical and chemical research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-ethyl-8-methylimidazo[1,2-a]pyridin-3-amine typically involves the functionalization of the imidazo[1,2-a]pyridine scaffold. One common method is the bromination of 2-ethyl-8-methylimidazo[1,2-a]pyridine using bromine or N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-ethyl-8-methylimidazo[1,2-a]pyridin-3-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: The imidazo[1,2-a]pyridine scaffold can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted imidazo[1,2-a]pyridine derivatives, while oxidation and reduction can lead to the formation of different oxidized or reduced forms of the compound .

Scientific Research Applications

6-Bromo-2-ethyl-8-methylimidazo[1,2-a]pyridin-3-amine has several scientific research applications, including:

    Pharmaceutical Research: It is used as a building block for the synthesis of potential drug candidates with various biological activities.

    Chemical Biology: The compound is employed in the study of biological pathways and molecular interactions.

    Medicinal Chemistry: Researchers use it to design and develop new therapeutic agents targeting specific diseases.

    Industrial Applications: It can be used in the synthesis of specialty chemicals and advanced materials.

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-2-ethyl-N-methylimidazo[1,2-a]pyridin-3-amine
  • 6-Bromo-8-ethyl-2-methylimidazo[1,2-a]pyridine
  • 2-Ethyl-6-chloroimidazo[1,2-a]pyridine

Uniqueness

6-Bromo-2-ethyl-8-methylimidazo[1,2-a]pyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

6-bromo-2-ethyl-8-methylimidazo[1,2-a]pyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN3/c1-3-8-9(12)14-5-7(11)4-6(2)10(14)13-8/h4-5H,3,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZBBVMQMPYRALL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N2C=C(C=C(C2=N1)C)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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